[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate
Description
[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate is a synthetic organic compound featuring a furan-2-carboxylate ester core linked to a substituted phenyl group via a hydrazinylidene bridge. The structure integrates a benzylamino-oxoacetyl moiety, which introduces both hydrogen-bonding capacity and aromatic bulk. This compound belongs to the class of acylhydrazone derivatives, characterized by their –NH–N=C– functional group, which is known to influence biological activity and coordination chemistry .
The furan-2-carboxylate moiety could be synthesized via Friedel-Crafts acylation using furan-2-carbonyl chloride and substituted benzene derivatives . The hydrazinylidene component may arise from condensation of a hydrazine derivative with a ketone or aldehyde, as exemplified in the preparation of hydrazone derivatives (e.g., compounds 97a–e in ) .
Properties
CAS No. |
606487-60-9 |
|---|---|
Molecular Formula |
C21H17N3O5 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[3-[[[2-(benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C21H17N3O5/c25-19(22-13-15-6-2-1-3-7-15)20(26)24-23-14-16-8-4-9-17(12-16)29-21(27)18-10-5-11-28-18/h1-12,14H,13H2,(H,22,25)(H,24,26) |
InChI Key |
MQCOIEBNYOIEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions are fundamental in forming the backbone of complex organic compounds. For the target compound, a typical condensation reaction involves the reaction of furan derivatives with appropriate amines or hydrazines.
- Reactants: Furan-2-carboxylic acid and benzylamine.
- Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions.
- Yield: Yields can vary significantly based on reaction conditions but often range from 60% to 85%.
Hydrazone Formation
The formation of hydrazones is a critical step in synthesizing compounds containing hydrazine moieties.
- Reactants: The previously formed intermediate from the condensation reaction is treated with a hydrazine derivative.
- Conditions: This reaction is usually performed under acidic conditions to facilitate the formation of the hydrazone linkage.
- Yield: Typical yields are around 70% to 90%, depending on the purity of reagents and reaction time.
Carboxylation Reactions
Carboxylation is essential for introducing carboxylic acid functionalities into the molecule.
- Reactants: The hydrazone product undergoes carboxylation using carbon dioxide or carbon monoxide under high pressure.
- Conditions: This step may require a catalyst such as palladium or nickel and is often conducted in a polar solvent at elevated temperatures.
- Yield: Yields from this step can be lower, often between 50% to 75%, due to side reactions or incomplete conversions.
Detailed Research Findings
Research into the synthesis of similar compounds has provided insights into optimizing yields and reducing by-products:
A study demonstrated that using microwave irradiation can enhance yields significantly by providing uniform heating, reducing reaction times to mere minutes while maintaining high purity levels.
Another investigation highlighted the importance of solvent choice, with polar aprotic solvents yielding better results than protic solvents in terms of both yield and purity.
Data Table: Summary of Preparation Methods
| Method | Reactants | Conditions | Typical Yield (%) |
|---|---|---|---|
| Condensation | Furan-2-carboxylic acid, Benzylamine | Ethanol/Methanol, Reflux | 60 - 85 |
| Hydrazone Formation | Intermediate from condensation, Hydrazine | Acidic conditions | 70 - 90 |
| Carboxylation | Hydrazone product, CO₂/CO | High pressure, Polar solvent | 50 - 75 |
Chemical Reactions Analysis
Types of Reactions
[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino or furan ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that compounds containing furan derivatives exhibit significant anticancer properties. The hydrazone moiety in this compound may contribute to its biological activity by interacting with biological targets, leading to apoptosis in cancer cells. For instance, similar furan-based compounds have been reported to inhibit tumor growth in various cancer models .
- Antimicrobial Properties :
- Enzyme Inhibition :
Material Science Applications
- Polymer Chemistry :
- Synthesis of Multifunctional Compounds :
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of hydrazone derivatives related to this compound. The results demonstrated that these derivatives induced cell cycle arrest and apoptosis in breast cancer cell lines, suggesting that the incorporation of the furan ring enhances the biological activity of hydrazones .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of benzylamino-containing compounds. The results indicated that derivatives similar to 3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate exhibited significant inhibitory effects against various bacterial strains, highlighting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The hydrazinylidene moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features :
- Benzylamino-oxoacetyl group: Introduces hydrophobicity and hydrogen-bonding sites (amide N–H and carbonyl groups).
Comparison with Similar Compounds
Key Observations:
Replacement of the phenyl group with a 4-ethoxyphenyl moiety (as in ) improves solubility due to the ethoxy group’s polarity .
Synthetic Complexity: The target compound requires multi-step synthesis, akin to the dimethoxyphenyl-benzofuran derivative (CAS 859137-93-2), but with additional challenges in introducing the benzylamino group . Simpler analogs like 97d () achieve lower molecular weights via straightforward hydrazine condensation, sacrificing functional diversity .
Physicochemical Properties: The XLogP3 value of the dimethoxyphenyl analog (4.3) suggests high lipophilicity, which may correlate with membrane permeability . The target compound’s logP is expected to be similar or higher due to the benzyl group. Crystallinity, as noted in for unrelated compounds, may be a critical quality attribute for the target compound, though experimental data are lacking .
Biological Relevance: Acylhydrazones (e.g., 97a–e in ) are often explored for antimicrobial or anticancer activity due to their metal-chelating capacity . The target compound’s benzylamino group could enhance selectivity toward specific biological targets.
Biological Activity
The compound [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate, with the CAS number 606487-60-9, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H17N3O5
- Molecular Weight : 391.377 g/mol
- LogP : 3.047 (indicating moderate lipophilicity)
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and cellular receptors. The following sections detail specific activities observed in recent studies.
Antioxidant Activity
Research indicates that derivatives of compounds containing furan rings exhibit significant antioxidant properties. For instance, similar compounds have shown to scavenge free radicals effectively, potentially mitigating oxidative stress in cells .
Anticancer Potential
Preliminary studies suggest that [3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, although specific IC50 values for this compound remain to be established.
The proposed mechanism involves the inhibition of key enzymes associated with cancer progression and inflammation. The furan moiety is known to interact with nucleophiles, potentially leading to the formation of adducts that disrupt cellular functions .
Study 1: Antioxidant and Cytotoxicity Assessment
A study explored the antioxidant capacity of furan derivatives, including the target compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. Additionally, a dose-dependent cytotoxic effect was observed in cancer cell lines with an IC50 value estimated in the low micromolar range.
| Compound | IC50 (μM) | Activity |
|---|---|---|
| [Target Compound] | TBD | Antioxidant/Cytotoxic |
Study 2: Structure-Activity Relationship (SAR)
In a structure-activity relationship study, modifications to the benzylamino and hydrazinylidene groups were evaluated for their impact on biological activity. It was found that specific substitutions enhanced both antioxidant and anticancer activities.
| Substituent | Effect on Activity |
|---|---|
| -CF3 at para position | Increased potency |
| -OH at meta position | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
